Aqueous Solubility of Pam3CSK4 TFA vs. Free Base – A >16-Fold Difference for Formulation Reliability
Pam3CSK4 TFA exhibits substantially higher water solubility than the free base form. The TFA salt reaches ≥16.67 mg/mL (9 mM) in H2O with sonication at 25°C , whereas the free base (CAS 112208-00-1) is limited to approximately 1 mg/mL in water or requires ethanol-water mixtures to achieve comparable dissolution . In DMSO, the TFA salt achieves ≥50 mg/mL (26.99 mM) . This solubility differential directly impacts the ability to prepare concentrated stock solutions for in vivo adjuvant studies, where typical working doses range from 2–20 µg/mouse and require reliable, precipitate-free formulations [1]. Manufacturers explicitly note that the TFA salt 'usually boasts enhanced water solubility and stability' compared to the free base, while maintaining equivalent molar biological activity .
| Evidence Dimension | Aqueous solubility at 25°C |
|---|---|
| Target Compound Data | Pam3CSK4 TFA: ≥16.67 mg/mL in H2O (9 mM); ≥50 mg/mL in DMSO (26.99 mM) |
| Comparator Or Baseline | Pam3CSK4 free base (CAS 112208-00-1): ~1 mg/mL in H2O; soluble to 1 mg/mL in 50% EtOH/water |
| Quantified Difference | >16-fold higher aqueous solubility for TFA salt vs. free base |
| Conditions | Vendor-certified solubility measurements; H2O, 25°C, with sonication/heating as specified per product datasheets |
Why This Matters
Higher solubility directly enables reliable preparation of concentrated stock solutions, reduces risk of precipitation in in vivo formulations, and improves experimental reproducibility in adjuvant and vaccine studies.
- [1] InvivoGen. Pam3CSK4 VacciGrade™ – Working concentration: in vivo 2–20 µg/mouse. CAS 112208-01-2. Accessed 2026. View Source
